Methyl 4'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate
CAS No.:
Cat. No.: VC13733723
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11FO3 |
|---|---|
| Molecular Weight | 246.23 g/mol |
| IUPAC Name | methyl 3-(4-fluorophenyl)-4-hydroxybenzoate |
| Standard InChI | InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-13(16)12(8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3 |
| Standard InChI Key | BCOZMSBXWXOKKB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)O)C2=CC=C(C=C2)F |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)O)C2=CC=C(C=C2)F |
Introduction
Synthesis and Preparation
The synthesis of biphenyl derivatives often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, which combines aryl halides with boronic acids in the presence of palladium catalysts . For Methyl 4'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate, a similar approach could be used, starting with appropriately substituted aryl halides and boronic acids.
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Starting Materials: 4-Fluorophenylboronic acid and a suitably substituted benzyl halide (e.g., 6-hydroxy-3-bromobenzoate).
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Catalyst: Palladium(0) complex, such as Pd(PPh).
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Conditions: Aqueous base (e.g., NaOH or KPO) and a solvent like toluene or THF.
Potential Applications
Biphenyl derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The presence of fluorine and hydroxyl groups in Methyl 4'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate could impart unique properties, such as increased lipophilicity due to the fluorine atom and potential for hydrogen bonding due to the hydroxyl group.
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Pharmaceuticals: Biphenyl compounds are explored for their biological activities, including anti-inflammatory and antimicrobial properties.
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Materials Science: Fluorinated biphenyls can be used in the development of advanced materials with improved thermal stability and optical properties.
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